4,9-Diazadispiro[2.2.2.2]decane
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Overview
Description
4,9-Diazadispiro[2222]decane is a heterocyclic compound with the molecular formula C₈H₁₄N₂ It is characterized by its unique spiro structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The compound is typically stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4,9-Diazadispiro[2.2.2.2]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spiro structure may allow the compound to interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Diazadispiro[2.2.2.3]decane
- 4,9-Diazadispiro[2.2.2.4]decane
- 4,9-Diazadispiro[2.2.2.5]decane
Uniqueness
4,9-Diazadispiro[2.2.2.2]decane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5,10-diazadispiro[2.2.26.23]decane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)5-10-8(3-4-8)6-9-7/h9-10H,1-6H2 |
InChI Key |
XJJYEZQLBOXGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3(CC3)CN2 |
Origin of Product |
United States |
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